molecular formula C7H4ClNO4 B1359790 2-Chloro-6-nitrobenzoic acid CAS No. 5344-49-0

2-Chloro-6-nitrobenzoic acid

Cat. No.: B1359790
CAS No.: 5344-49-0
M. Wt: 201.56 g/mol
InChI Key: JYHOMEFOTKWQPN-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrobenzoic acid is an organic compound with the molecular formula C7H4ClNO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the sixth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical substances.

Biochemical Analysis

Biochemical Properties

2-Chloro-6-nitrobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophylls and heme . The interaction of this compound with this enzyme can inhibit its activity, leading to the accumulation of protoporphyrinogen IX, which is then oxidized to protoporphyrin IX. This inhibition can be utilized in studying the enzyme’s function and regulation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can cause oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby impacting the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding can prevent the enzyme from interacting with its natural substrate, thereby inhibiting its catalytic activity. Additionally, this compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a half-life of several days . Over extended periods, it can undergo degradation, leading to the formation of various by-products. These by-products can have different effects on cellular function, and their accumulation over time can influence the overall impact of this compound on cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have minimal effects on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Toxic or adverse effects have been observed at very high doses, including oxidative stress, cellular damage, and apoptosis. These findings highlight the importance of dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to the degradation of aromatic compounds . It interacts with enzymes such as nitroreductases and dehydrogenases, which facilitate its conversion into various metabolites. These metabolic pathways are essential for the detoxification and elimination of this compound from the body, and any disruption in these pathways can lead to the accumulation of the compound and its metabolites, potentially causing toxic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can exert its biochemical effects. Additionally, binding proteins can influence the localization and accumulation of this compound within specific cellular compartments, thereby affecting its activity and function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be transported to other cellular compartments, such as the mitochondria and nucleus, where it can influence mitochondrial function and gene expression. The localization of this compound is regulated by specific targeting signals and post-translational modifications, which direct the compound to its appropriate cellular destinations.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-6-nitrobenzoic acid can be synthesized through the nitration of 2-chlorobenzoic acid. The process involves the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Amines or other nucleophiles in the presence of a base such as potassium carbonate.

Major Products Formed

Scientific Research Applications

2-Chloro-6-nitrobenzoic acid is used in several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitrobenzoic acid
  • 2-Nitrobenzoic acid
  • 2,6-Dichloro-3-nitrobenzoic acid

Uniqueness

2-Chloro-6-nitrobenzoic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of both chlorine and nitro groups on the benzene ring allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

2-chloro-6-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4ClNO4/c8-4-2-1-3-5(9(12)13)6(4)7(10)11/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHOMEFOTKWQPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201603
Record name 2-Chloro-6-nitrobenzoic acid
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Molecular Weight

201.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5344-49-0
Record name 2-Chloro-6-nitrobenzoic acid
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Record name 2-Chloro-6-nitrobenzoic acid
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Record name 2-Chloro-6-nitrobenzoic acid
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Record name 2-chloro-6-nitrobenzoic acid
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Record name 2-CHLORO-6-NITROBENZOIC ACID
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Synthesis routes and methods

Procedure details

A mixture of 77.7 gm (0.453 mol) of 2-chloro-6-nitro-toluene, 190 gm (1.2 mol) of potassium permanganate, 500 ml of 1 N potassium hydroxide and 4 liters of water was heated for 8.5 hours at 100° C. After standing overnight, 25 gm (0.16 mol) of potassium permanganate were added, and the reaction mixture was heated for 2.5 hours more at 100° C. The unreacted starting material was distilled off by steam distillation. The remaining reaction solution was filtered, the filter cake was washed with hot water, and the combined filtrates were evaporated to about 750 ml. After acidifying with hydrochloric acid a precipitate was obtained, which was filtered off and dried.
Quantity
77.7 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is a common method for synthesizing 2-chloro-6-nitrobenzoic acid?

A1: this compound can be synthesized by oxidizing 2-chloro-6-nitrotoluene. This reaction utilizes nitric acid as the oxidizing agent in the presence of sulfuric acid and vanadium pentoxide under atmospheric pressure. []

Q2: How does the structure of this compound influence its crystal formation with other molecules?

A2: The presence of both carboxylic acid and nitro groups in this compound allows it to form strong hydrogen bonds with other molecules. Research has shown that it forms 1:1 hydrogen-bonded compounds with 4-methylquinoline, where the carboxylic acid group of this compound interacts with the nitrogen atom of 4-methylquinoline. The specific arrangement of chlorine and nitro groups on the benzene ring can influence the resulting crystal structure due to steric effects and electronic interactions. []

Q3: Can this compound be used as a starting material for other chemical syntheses?

A3: Yes, this compound can be used as a precursor for synthesizing other valuable compounds. For instance, it serves as a starting material in the synthesis of dicloxacillin, an important antibiotic drug. The process involves reacting this compound with cerium chloride in a specific mixture to obtain 2-amino-6-chlorobenzoic acid, a key intermediate in dicloxacillin synthesis. []

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